molecular formula C13H14N2O4 B572967 Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate CAS No. 1226776-92-6

Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Cat. No.: B572967
CAS No.: 1226776-92-6
M. Wt: 262.265
InChI Key: NAXXLPOSQSYXEK-UHFFFAOYSA-N
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Description

Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a heterocyclic compound with the molecular formula C13H14N2O4. It is a derivative of pyrazole and pyridine, featuring a fused ring system that includes both these structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of diethyl 2,3-pyridinedicarboxylate with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazolo[1,5-a]pyridine ring system .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is unique due to its specific fused ring system, which imparts distinct electronic and steric properties. These properties make it a valuable scaffold in drug discovery and materials science, offering advantages such as enhanced stability and specific binding interactions with biological targets .

Biological Activity

Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₄N₂O₄ and features a fused ring system combining pyrazole and pyridine structures. The compound is characterized by two carboxylate groups esterified with ethyl groups at the 2 and 3 positions. Its unique structural configuration contributes to its biological activity and potential applications in drug development.

Target Proteins:
The biological activity of this compound is believed to involve interactions with specific protein targets. Molecular docking studies suggest that similar compounds can effectively bind to various kinases involved in cell signaling pathways.

Mode of Action:
Research indicates that this compound may exhibit anticancer properties by inhibiting key regulatory proteins in cell cycle progression. For instance, it has been suggested that compounds with a similar core structure can act as selective inhibitors of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (Trks), which are critical in cancer biology .

Antimicrobial Properties

This compound has shown promising antimicrobial activity. Studies have indicated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has been explored for its anticancer properties. In vitro studies have demonstrated significant inhibitory effects on cancer cell lines. For example, derivatives based on the pyrazolo core have been developed as potent inhibitors against Mycobacterium tuberculosis and other cancerous cells .

Case Studies

  • Anticancer Research : A study focusing on pyrazolo[1,5-a]pyrimidine derivatives highlighted their potential as selective CDK inhibitors. The investigation revealed that modifications at specific positions could enhance potency against cancer cells .
  • Antimicrobial Evaluation : Research conducted on various derivatives of this compound demonstrated its effectiveness against resistant bacterial strains. The results indicated a structure-activity relationship that could inform future drug design efforts aimed at combating antibiotic resistance .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC₁₃H₁₄N₂O₄Antimicrobial, Anticancer
Pyrazolo[1,5-a]pyrimidineC₉H₈N₄O₂Selective CDK inhibitor
Pyrazolo[1,5-a]pyrazineC₈H₈N₂Varies; less studied

Properties

IUPAC Name

diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-3-18-12(16)10-9-7-5-6-8-15(9)14-11(10)13(17)19-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXXLPOSQSYXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2N=C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20705207
Record name Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226776-92-6
Record name 2,3-Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1226776-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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